

synthesis and characterization of 5-(Pyridin-4-yl)-1H-indole

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Compound of Interest

Compound Name: 5-(Pyridin-4-yl)-1H-indole

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An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Pyridin-4-yl)-1H-indole

This guide provides a comprehensive overview of the synthesis and characterization of **5-(Pyridin-4-yl)-1H-indole**, a biaryl heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous pharmaceuticals, and its functionalization at the 5-position allows for the introduction of diverse substituents to modulate biological activity.^[1] This document details a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction and outlines the expected analytical data for comprehensive characterization of the final compound.

Synthesis by Suzuki-Miyaura Cross-Coupling

The most effective and widely adopted method for constructing the C-C bond between an indole ring and a pyridine ring is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^[1] This reaction offers high functional group tolerance and typically proceeds under mild conditions.^[1] The synthesis of **5-(Pyridin-4-yl)-1H-indole** is achieved by coupling 5-bromo-1H-indole with 4-pyridinylboronic acid in the presence of a palladium catalyst and a base. A notable advantage of this method is its adaptability to aqueous solvent systems, which aligns with green chemistry principles.^{[2][3]}

5-Bromo-1H-indole

4-Pyridinylboronic Acid

+



Pd(PPh₃)₄ (catalyst)
Na₂CO₃ (base)
EtOH / H₂O (solvent)
Heat (120 °C, MW)



Product



5-(Pyridin-4-yl)-1H-indole

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Caption: Suzuki-Miyaura reaction for **5-(Pyridin-4-yl)-1H-indole** synthesis.

Detailed Experimental Protocols

The following protocols are based on established procedures for the Suzuki-Miyaura coupling of haloindoles.^{[1][2]}

Synthesis of 5-(Pyridin-4-yl)-1H-indole

- Vessel Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add 5-bromo-1H-indole (1.0 mmol, 1.0 equiv.), 4-pyridinylboronic acid (1.5 mmol, 1.5 equiv.), and sodium carbonate (Na_2CO_3) (2.0 mmol, 2.0 equiv.).[\[2\]](#)[\[4\]](#)
- Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) (0.03 mmol, 3 mol%).[\[2\]](#)
- Solvent Addition: Add a 4:1 mixture of ethanol (EtOH) and water (H_2O) (2.5 mL).[\[2\]](#)
- Reaction Execution: Seal the vial and flush with an inert gas (e.g., nitrogen or argon). Place the vial in a microwave reactor and heat the mixture to 120 °C for 1 hour with stirring.[\[2\]](#)
- Work-up: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.
- Extraction: Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
- Purification: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.[\[1\]](#) The resulting crude product should be purified by column chromatography on silica gel to yield the pure **5-(Pyridin-4-yl)-1H-indole**.[\[1\]](#)

General Characterization Methods

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated solvents such as DMSO-d_6 or CDCl_3 , with chemical shifts referenced to the residual solvent peak.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF (Electrospray Ionization - Time of Flight) instrument to confirm the exact mass and molecular formula.[\[5\]](#)
- Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using the KBr disc technique or as a thin film.[\[6\]](#)

Characterization Data

The following tables summarize the expected physical and spectroscopic data for **5-(Pyridin-4-yl)-1H-indole**.

Table 1: Physical and General Spectroscopic Properties

Property	Predicted Value
Molecular Formula	C ₁₃ H ₁₀ N ₂
Molecular Weight	194.23 g/mol
Exact Mass	194.0844 Da
Appearance	Expected to be a light yellow or off-white solid. [7]
Solubility	Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Key IR Peaks (cm ⁻¹)	~3400 (N-H stretch), 3100-3000 (Aromatic C-H stretch), 1610, 1590, 1480 (C=C/C=N stretch). [6][8]

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are predicted based on data for 1H-indole and pyridine, and coupling constants (J) are typical values.

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (NH)	~11.2	br s	-
H- α (Py)	~8.60	d	~6.0
H-4	~7.90	s	-
H- β (Py)	~7.60	d	~6.0
H-7	~7.50	d	~8.5
H-6	~7.45	dd	~8.5, 1.8
H-3	~7.40	t	~2.8
H-2	~6.50	t	~2.0

Table 3: Predicted ^{13}C NMR Spectroscopic Data (100 MHz, DMSO- d_6)

Note: Chemical shifts (δ) are predicted based on known values for indole and pyridine scaffolds.[\[9\]](#)[\[10\]](#)

Carbon Assignment	Predicted δ (ppm)
C- α (Py)	~150.0
C-ipso' (Py)	~145.5
C-7a	~136.0
C-5	~132.0
C-3a	~128.5
C-2	~124.5
C- β (Py)	~121.5
C-6	~120.0
C-4	~118.0
C-7	~111.5
C-3	~102.0

Mass Spectrometry (MS)

- HRMS (ESI+): Calculated for $[M+H]^+$ ($C_{13}H_{11}N_2^+$): 195.0917. Found: Expected to be within 5 ppm of the calculated value.
- Fragmentation: The principal fragmentation process in indole derivatives involves the stability of the indole ring.^[11] The molecular ion peak $[M]^+$ is expected to be prominent.

Experimental Workflow

The overall process from synthesis to final characterization follows a logical progression to ensure the identity and purity of the target compound.

Caption: General workflow for synthesis and characterization.

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